molecular formula C22H21NO B286531 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide

2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide

Cat. No. B286531
M. Wt: 315.4 g/mol
InChI Key: BKPQKNFSECMXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Biphenyl-4-yl)-N-(1-phenylethyl)acetamide, also known as BPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAPA belongs to the class of N-arylacetamides, which are known to exhibit diverse biological activities.

Scientific Research Applications

2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have reported the potential of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). In animal studies, 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, including its high purity and stability. 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide. One area of interest is the development of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide and its potential interactions with other drugs.
Conclusion:
In conclusion, 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective effects have been well documented in scientific research. Further studies are needed to fully understand the mechanism of action of 2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide and its potential as a therapeutic agent.

Synthesis Methods

2-(biphenyl-4-yl)-N-(1-phenylethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromobiphenyl with potassium tert-butoxide, followed by the addition of 1-phenylethylamine and acetic anhydride. The final product is obtained through purification by column chromatography.

properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C22H21NO/c1-17(19-8-4-2-5-9-19)23-22(24)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3,(H,23,24)

InChI Key

BKPQKNFSECMXFM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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